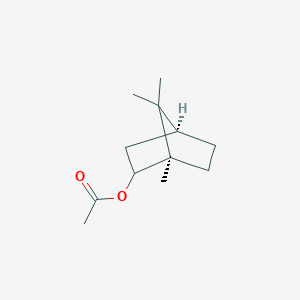

(+)-Bornyl acetate

説明

特性

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKLUUHTZCSIP-SCVCMEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless solid; Sweet herbaceous odour | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Practically insoluble to insoluble in water | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.985, 0.981-0.987 | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.6 [mmHg] | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20347-65-3, 5655-61-8, 76-49-3 | |

| Record name | (+)-Borneol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl acetate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020347653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-born-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,4R)-bornyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL ACETATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN65CC8L89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Bornyl acetate natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Bornyl Acetate (B1210297)

Introduction

(+)-Bornyl acetate is a bicyclic monoterpene ester responsible for the characteristic pine-like aroma of many conifers.[1] It is the acetate ester of (+)-borneol and is widely utilized as a flavoring agent in the food industry, a fragrance component in perfumes, air fresheners, and personal care products, and as a therapeutic agent in traditional and modern medicine.[1][2][3] Its reported pharmacological properties include anti-inflammatory, analgesic, antimicrobial, and sedative effects.[2][3] This guide provides a comprehensive overview of the natural sources of (+)-bornyl acetate and details the technical methodologies for its isolation and purification, aimed at researchers, scientists, and professionals in drug development.

Natural Sources of (+)-Bornyl Acetate

(+)-Bornyl acetate is found in a wide variety of plants, most notably in the essential oils of conifers from the Pinaceae family.[2] The concentration of bornyl acetate can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction.[4][5]

Principal Botanical Sources

The primary natural sources are needle and wood oils from fir (Abies), pine (Pinus), and spruce (Picea) species.[2][6] Several other plants from different families are also known to contain significant amounts of this compound.

Table 1: Quantitative Analysis of (+)-Bornyl Acetate in Various Plant Essential Oils

| Plant Species | Family | Plant Part | Bornyl Acetate Content (%) | Reference |

| Amomum villosum Lour. | Zingiberaceae | Fruit | Up to 59.60 | [6] |

| Abies nordmanniana subsp. Bornmuelleriana | Pinaceae | Leaves | 20.25 | [4] |

| Abies grandis | Pinaceae | Trunk Wood | 17.5 | [7] |

| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84 | [8] |

| Abies concolor | Pinaceae | Trunk Wood | 9.4 | [7] |

| Abies alba Mill. | Pinaceae | Branches | 9.0 | [9] |

| Inula graveolens (Linnaeus) Desf. | Asteraceae | Aerial Parts | Main Component | [10][11] |

| Ferulago macrocarpa | Apiaceae | Aerial Parts | Most Abundant Component | [12] |

| Piper mollicomum Kunth | Piperaceae | Leaves | 2.4 ± 0.2 | [13] |

Other Notable Sources

Beyond the species listed above, bornyl acetate is also found in varying concentrations in the essential oils of:

-

Canadian hemlock (Tsuga canadensis)[6]

Isolation and Purification Methodologies

The isolation of (+)-bornyl acetate from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification of the target compound from the complex oil mixture.

Step 1: Extraction of Essential Oil

The initial step involves liberating the volatile compounds, including bornyl acetate, from the plant material.

This is the most common industrial method for extracting essential oils from conifers.[7][9]

-

Principle: High-pressure steam is passed through the plant material. The steam volatilizes the aromatic compounds, and the resulting mixture of steam and oil vapor is cooled in a condenser. The condensate, a mixture of water and essential oil, is collected, and the oil is separated by decantation.

-

Application: Widely used for extracting oil from the needles, twigs, and wood of Abies species.[7][9]

A simpler method often used in laboratory settings.

-

Principle: The plant material is submerged in water and boiled. The steam produced carries the volatile oils to a condenser, where they are cooled and collected.

-

Application: Used for the extraction of essential oil from the leaves of Piper mollicomum and the aerial parts of Ferulago macrocarpa.[12][13]

A modern, rapid, and efficient alternative to conventional distillation methods.

-

Principle: Microwave energy is used to heat the water within the plant material, causing the cells to rupture and release the essential oil. The process is significantly faster and often results in higher yields compared to conventional methods.[12]

-

Application: Demonstrated to be effective for isolating essential oil from Ferulago macrocarpa, increasing the isolation rate of bornyl acetate by approximately 1.3 times compared to conventional heating.[12]

Caption: General workflow for isolating (+)-Bornyl acetate.

Step 2: Purification of (+)-Bornyl Acetate

Crude essential oils are complex mixtures. To obtain pure (+)-bornyl acetate, further separation techniques are required.

This technique is used to separate compounds with close boiling points.[16][17]

-

Principle: The essential oil is heated in a flask connected to a fractionating column. The column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles.[16] Compounds with lower boiling points move up the column more rapidly and are collected first. Given that bornyl acetate has a boiling point of approximately 228-231 °C, this method can separate it from more volatile monoterpenes (like α-pinene, b.p. ~155 °C) and less volatile sesquiterpenes.[2]

-

Application: A standard method for purifying esters from essential oils and has been optimized for recycling related compounds like natural borneol.[18]

A support-free liquid-liquid partition chromatography technique that is highly effective for separating natural products.

-

Principle: HSCCC utilizes a biphasic solvent system. The column is filled with the stationary liquid phase, and the mobile liquid phase containing the sample is pumped through it. The continuous mixing and partitioning between the two immiscible liquid phases allows for the separation of components based on their partition coefficients. It avoids the irreversible adsorption issues common in solid-phase chromatography.[13]

-

Application: Successfully applied to isolate bornyl acetate from Piper mollicomum essential oil with high purity.[13]

Experimental Protocols

Protocol for Microwave-Assisted Hydrodistillation (MAHD) of Ferulago macrocarpa

This protocol is adapted from the methodology described for the isolation of essential oils from Ferulago macrocarpa.[12]

-

Preparation: Air-dry the aerial parts of the plant material and pulverize them into a fine powder.

-

Extraction: Place 100 g of the dried, powdered plant material into a 2 L round-bottom flask and soak it in 500 mL of deionized water for 30 minutes.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus modified for use in a microwave oven.

-

Microwave Irradiation: Place the entire assembly inside a domestic microwave oven. Irradiate the mixture at a power of 520 W for 30 minutes.

-

Collection: The essential oil is volatilized with the water vapor, condensed, and collected in the Clevenger trap.

-

Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil at 4 °C in a sealed, dark vial until analysis.

Protocol for HSCCC Isolation of Bornyl Acetate from Piper mollicomum Essential Oil

This protocol is based on the successful separation of bornyl acetate from P. mollicomum leaf oil.[13]

-

Essential Oil Extraction: Subject 200 g of fresh P. mollicomum leaves to hydrodistillation for 4 hours using a modified Clevenger apparatus to obtain the crude essential oil.

-

Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/acetonitrile/ethyl acetate at a volume ratio of 1:1:0.4. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Apparatus Setup: Use a preparative HSCCC instrument. Fill the entire column with the stationary phase (upper phase).

-

Sample Injection: Dissolve 1.4 g of the crude essential oil in 10 mL of the mobile phase (lower phase) and inject it into the column.

-

Elution: Perform an isocratic elution in the tail-to-head mode by pumping the mobile phase at a flow rate of 2.0 mL/min. Maintain a column rotation speed of 1000 rpm.

-

Fraction Collection: Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.

-

Analysis: Analyze the collected fractions corresponding to bornyl acetate using Gas Chromatography-Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. In the cited study, this method yielded 16.2 mg of bornyl acetate at 91.2% purity.[13]

Caption: Experimental workflow for HSCCC isolation.

Conclusion

(+)-Bornyl acetate is a valuable natural compound with widespread applications. Conifers of the Pinaceae family, particularly Abies species, and other plants like Amomum villosum serve as rich natural sources. The isolation of high-purity (+)-bornyl acetate is achievable through a combination of efficient essential oil extraction techniques, such as steam or microwave-assisted hydrodistillation, followed by robust purification methods like fractional distillation or advanced chromatographic techniques like HSCCC. The detailed protocols provided herein offer a technical foundation for researchers to effectively isolate and study this important monoterpene ester for applications in drug development, flavor, and fragrance industries.

References

- 1. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foreverest.net [foreverest.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. originalswissaromatics.com [originalswissaromatics.com]

- 11. acgpubs.org [acgpubs.org]

- 12. sanad.iau.ir [sanad.iau.ir]

- 13. Separation of Volatile Metabolites from the Leaf-Derived Essential Oil of Piper mollicomum Kunth (Piperaceae) by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. foreverest.net [foreverest.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Purification [chem.rochester.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

(+)-Bornyl acetate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of (+)-Bornyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of (+)-Bornyl acetate. The information is curated for professionals in research, science, and drug development who require precise and well-documented data. This document summarizes key quantitative data in tabular format for ease of comparison, details relevant experimental methodologies, and includes a structural diagram generated using the DOT language.

Chemical Structure of (+)-Bornyl Acetate

(+)-Bornyl acetate is the acetate ester of (+)-borneol, a natural bicyclic monoterpene.[1] Its chemical structure is characterized by the rigid [2.2.1] bicyclic system of borneol, with an acetate group attached at the C2 position. The "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right.

IUPAC Name: (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate[2]

Stereochemistry: The stereochemistry of (+)-Bornyl acetate is crucial to its chemical and biological identity. The specific arrangement of substituents around the chiral centers of the bicyclo[2.2.1]heptane ring system gives rise to its optical activity and specific interactions in biological systems.

Below is a two-dimensional representation of the chemical structure of (+)-Bornyl acetate.

Physicochemical Properties of (+)-Bornyl Acetate

The following table summarizes the key physicochemical properties of (+)-Bornyl acetate. These properties are essential for its handling, formulation, and application in various scientific and industrial contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [2][3][4] |

| Molecular Weight | 196.29 g/mol | [2][3][4] |

| Appearance | Colorless liquid or crystals | [1][3] |

| Melting Point | 29 °C | [1][3][5] |

| Boiling Point | 228–231 °C | [1][6][7] |

| Density | 0.985 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.4635 | [5][6][7] |

| Specific Optical Rotation [α]D²⁰ | +44.4° | [7] |

| Water Solubility | 23 mg/L (estimated) | [1] |

| Flash Point | 88.89 °C (192.00 °F) | [8] |

| Vapor Pressure | 0.228 mmHg at 25 °C | [8] |

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies for determining the key physicochemical properties of (+)-Bornyl acetate.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of crystalline (+)-Bornyl acetate is introduced into a capillary tube and packed down to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

A small volume (a few milliliters) of liquid (+)-Bornyl acetate is placed in a small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance.

Procedure (using a graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of liquid (+)-Bornyl acetate is carefully transferred into the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of (+)-Bornyl acetate are placed on the surface of the prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C), maintained by a circulating water bath.

-

The light source is turned on, and the crosshairs in the eyepiece are brought into focus.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Optical Rotation Measurement

Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The specific rotation is a standardized measure of this property.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

A solution of (+)-Bornyl acetate of a known concentration is prepared in a suitable achiral solvent.

-

The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

-

The polarimeter cell is filled with the (+)-Bornyl acetate solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum (or a match point, depending on the instrument design).

-

The observed angle of rotation is recorded.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis of (+)-Bornyl Acetate

A common method for the synthesis of (+)-Bornyl acetate is the esterification of (+)-borneol with acetic anhydride.

Reaction Scheme:

Experimental Workflow:

References

- 1. L-BORNYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. Bornyl Acetate - Explore the Science & Experts | ideXlab [idexlab.com]

- 3. phillysim.org [phillysim.org]

- 4. chm.uri.edu [chm.uri.edu]

- 5. Acetic acid 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester | C12H20O2 | CID 6448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

The Biological Activity of (+)-Bornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and a primary constituent of the essential oils of various coniferous plants, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the biological activities of (+)-bornyl acetate, with a focus on its anti-inflammatory, analgesic, and cytotoxic effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, particularly the modulation of critical signaling pathways, are elucidated. Quantitative data from pertinent studies are summarized to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of (+)-bornyl acetate.

Introduction

(+)-Bornyl acetate (C₁₂H₂₀O₂) is the acetate ester of (+)-borneol, a naturally occurring terpene derivative.[1] It is a colorless liquid with a characteristic pine-like aroma and is widely used in the fragrance and food industries.[1][3] Beyond its aromatic properties, a growing body of scientific evidence highlights its potential as a bioactive agent with a range of therapeutic applications.[4][5] This guide synthesizes the current understanding of the biological activities of (+)-bornyl acetate, presenting key findings on its mechanisms of action and quantitative efficacy.

Biological Activities and Mechanisms of Action

(+)-Bornyl acetate exhibits a spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, antioxidant, antimicrobial, and neuroprotective effects.

Anti-inflammatory Activity

(+)-Bornyl acetate has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[6][7] Its primary mechanism involves the modulation of key inflammatory signaling pathways.

Mechanism of Action:

-

Inhibition of NF-κB and MAPK Signaling Pathways: (+)-Bornyl acetate has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] It achieves this by preventing the phosphorylation of IκB (inhibitor of NF-κB) and the downstream signaling molecules of the MAPK pathway, including ERK, JNK, and p38.[4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

-

Upregulation of Anti-inflammatory Cytokines: In human chondrocytes, (+)-bornyl acetate has been found to upregulate the expression of the anti-inflammatory cytokine IL-11. This effect is mediated through the activation of the AP-1 transcription factor component, c-fos. The increased IL-11 subsequently antagonizes the pro-inflammatory effects of IL-1β, including the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation.

-

Reduction of Inflammatory Mediators: The compound also reduces the production of nitric oxide (NO), a key inflammatory mediator.[5]

Figure 1: Simplified signaling pathway of the anti-inflammatory action of (+)-bornyl acetate.

Analgesic Activity

Studies have demonstrated that (+)-bornyl acetate possesses significant analgesic properties.[8][9]

Mechanism of Action:

The analgesic effects of (+)-bornyl acetate are observed in models of both thermal and chemical-induced pain.[8][9] It is suggested that its analgesic site of action may be located in both the central and peripheral nervous systems.[8] Notably, the analgesic effect does not appear to be mediated by opioid receptors, as it is not significantly reversed by the opioid antagonist naloxone.[8][10]

Cytotoxic (Anti-cancer) Activity

(+)-Bornyl acetate has shown promising cytotoxic activity against a variety of cancer cell lines.[11][12][13]

Mechanism of Action:

-

Induction of Apoptosis and Cell Cycle Arrest: In human gastric cancer cells, (+)-bornyl acetate potentiates the anticancer activity of 5-fluorouracil (B62378) by inducing apoptosis, DNA fragmentation, and G2/M cell cycle arrest.[6] It also exhibits cytotoxic and apoptotic effects on human breast cancer cells and breast cancer stem cells.[12]

-

Inhibition of PI3K/AKT Signaling Pathway: In colorectal cancer cells, (+)-bornyl acetate suppresses cell proliferation, colony formation, migration, and invasion by inhibiting the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[13][14] This pathway is crucial for cell survival, growth, and proliferation in many cancers.[13]

Figure 2: Inhibition of the PI3K/AKT signaling pathway by (+)-bornyl acetate in cancer cells.

Other Biological Activities

-

Antioxidant Activity: (+)-Bornyl acetate has been reported to exhibit antioxidant properties.[15][16]

-

Antimicrobial Activity: It has demonstrated activity against various microbial strains.[17]

-

Neuroprotective Effects: In a model of Alzheimer's disease, (+)-bornyl acetate showed neuroprotective effects against okadaic acid-induced cytotoxicity in PC12 cells by suppressing the Beclin-1-dependent autophagy pathway.[18]

-

Sedative Effects: Inhalation of (+)-bornyl acetate has been shown to have sedative effects in animal models.[19]

Quantitative Data

The following table summarizes the quantitative data on the cytotoxic activity of (+)-bornyl acetate against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | LDH Cytotoxicity | 72.0 | [11][20] |

| HT29 | Colon Carcinoma | LDH Cytotoxicity | 60.5 | [11][20] |

| A549 | Lung Carcinoma | LDH Cytotoxicity | 44.1 | [11][20] |

| MCF-7 | Breast Adenocarcinoma | LDH Cytotoxicity | 85.6 | [11][20] |

| FL | Human Amnion (Normal) | LDH Cytotoxicity | 50.6 | [11][20] |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

-

Cell Culture: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of (+)-bornyl acetate or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

LDH Measurement:

-

After treatment, the supernatant from each well is collected.

-

The supernatant is incubated with a reaction mixture containing lactate (B86563), NAD⁺, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

-

The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).

-

-

Data Analysis: Cytotoxicity is calculated as a percentage relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with (+)-bornyl acetate as described for the LDH assay.

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, PI3K) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

Figure 3: General workflow for Western blot analysis.

In Vivo Assays

This test is used to assess the response to a thermal pain stimulus.

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Mice are individually placed on the hot plate.

-

The latency to the first sign of a pain response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Treatment: (+)-Bornyl acetate or a control substance is administered prior to the test.

-

Data Analysis: The increase in reaction latency after treatment compared to the baseline or vehicle control indicates an analgesic effect.

This test evaluates the response to a chemical pain stimulus.

-

Procedure:

-

Mice are administered (+)-bornyl acetate or a control substance.

-

After a set period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20 minutes).

-

-

Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

This model is used to study in vivo anti-inflammatory activity.

-

Induction of Injury: Mice are administered lipopolysaccharide (LPS) intranasally or intratracheally to induce lung inflammation.

-

Treatment: (+)-Bornyl acetate is administered (e.g., intraperitoneally) before or after LPS challenge.

-

Assessment of Inflammation: After a specific time, various inflammatory parameters are assessed, including:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils, macrophages) and pro-inflammatory cytokine levels (TNF-α, IL-6) are measured in the BALF.

-

Lung Histology: Lung tissue is collected for histological examination to assess the degree of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO activity in the lung tissue is measured as an indicator of neutrophil infiltration.

-

Conclusion

(+)-Bornyl acetate is a promising natural compound with a well-documented profile of biological activities, most notably anti-inflammatory, analgesic, and cytotoxic effects. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of (+)-bornyl acetate in various disease contexts.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 3. Hot-plate analgesia testing [bio-protocol.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. cohesionbio.com [cohesionbio.com]

- 14. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. kumc.edu [kumc.edu]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Wound healing migration assay (Scratch assay) [protocols.io]

- 20. media.cellsignal.com [media.cellsignal.com]

(+)-Bornyl acetate mechanism of action studies

An In-depth Technical Guide on the Mechanism of Action of (+)-Bornyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate, a bicyclic monoterpene and a primary constituent of the essential oils from various plants, notably conifers, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Traditionally used in herbal medicine, recent research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential.[4][5] This document provides a comprehensive technical overview of the known mechanisms of action of (+)-Bornyl acetate, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved to support further research and drug development efforts.

Anti-inflammatory and Immunomodulatory Mechanisms

A substantial body of evidence points to the potent anti-inflammatory and immunomodulatory properties of (+)-Bornyl acetate.[6][7] The primary mechanism involves the suppression of key pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8]

Inhibition of NF-κB and MAPK Signaling Pathways

(+)-Bornyl acetate interferes with classical inflammatory signal pathways by inhibiting the phosphorylation of crucial signaling molecules.[1] In the NF-κB pathway, it prevents the phosphorylation of IκB (inhibitor of NF-κB), which in turn blocks the release and nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes.[1][6]

Simultaneously, it suppresses the MAPK pathway by inhibiting the phosphorylation of key kinases: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[1][6][8] The dual inhibition of these pathways culminates in the significant downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as a reduction in nitric oxide (NO) production.[1][6]

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment | Target Measured | Result | Reference |

| LPS-induced RAW 264.7 Macrophages | (+)-Bornyl Acetate | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent downregulation | [8][9] |

| LPS-induced Acute Lung Injury (BALB/c mice) | (+)-Bornyl Acetate | Total cells, neutrophils, macrophages in BALF | Significant reduction | [8][9] |

| LPS-induced Acute Lung Injury (BALB/c mice) | (+)-Bornyl Acetate | Lung wet-to-dry weight ratio | Significant decrease | [8][9] |

| Human Chondrocytes | (+)-Bornyl Acetate + IL-1β | MMP-1, MMP-13 | Antagonistic effect on IL-1β induced expression | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a typical experiment to evaluate the anti-inflammatory effects of (+)-Bornyl acetate on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of (+)-Bornyl acetate (e.g., 0-500 µg/mL) for 1 hour.[8][10] A vehicle control (e.g., DMSO) is also included.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[10]

-

Cytokine Measurement: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (IκBα, ERK, JNK, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[9]

Anticancer Mechanisms

(+)-Bornyl acetate has demonstrated significant antitumor activities in various cancer models, including colorectal, non-small cell lung, and gastric cancer.[10][11][12] Its primary mode of action is the inhibition of cell survival and proliferation pathways, most notably the PI3K/AKT/mTOR signaling axis.

Suppression of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers. Studies show that (+)-Bornyl acetate effectively suppresses the phosphorylation of PI3K and AKT, thereby inactivating the downstream signaling cascade.[11][12][13] This inhibition leads to several anti-CRC tumor activities in vitro, including suppressed cell proliferation and colony formation, induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[11][13] In non-small cell lung cancer (NSCLC), this inhibition also downregulates the ATP-binding cassette transporter B1 (ABCB1), a protein associated with multidrug resistance.[12]

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervix Carcinoma | Antiproliferation | 72.0 | [14] |

| HT-29 | Colon Carcinoma | Antiproliferation | 60.5 | [14] |

| A549 | Lung Carcinoma | Antiproliferation | 44.1 | [14] |

| MCF-7 | Breast Adenocarcinoma | Antiproliferation | 85.6 | [14] |

| SW480 & HT29 | Colorectal Cancer | Cell Viability, etc. | Effective at 1.975 - 7.8125 µg/mL | [13] |

| SGC-7901 | Human Gastric Cancer | Apoptosis Induction | Potentiates 5-FU at 48 µM | [5][10] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines (e.g., SW480, HT29) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of (+)-Bornyl acetate. Cells are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Neuroprotective Mechanisms

(+)-Bornyl acetate has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease (AD).[15] The mechanism appears to be linked to the modulation of autophagy, a cellular process responsible for clearing damaged organelles and misfolded proteins.

In an AD model using okadaic acid (OA)-induced cytotoxicity in PC12 cells, (+)-Bornyl acetate demonstrated a neuroprotective effect.[15] The OA-induced model showed increased levels of hyperphosphorylated tau (p-tau), Amyloid-beta 42 (Aβ₄₂), and β-secretase. Treatment with (+)-Bornyl acetate significantly decreased these markers. This effect was attributed to the suppression of the Beclin-1-dependent autophagy pathway.[15] Specifically, (+)-Bornyl acetate treatment led to decreased expression of the autophagy promoter Beclin-1, while increasing the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which are key inhibitors of autophagy.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. Bornyl acetate - Wikipedia [en.wikipedia.org]

- 4. foreverest.net [foreverest.net]

- 5. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 6. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]

- 13. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. phcog.com [phcog.com]

The Pharmacokinetic Profile and Metabolism of (+)-Bornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and the acetate ester of borneol, is a significant component of many essential oils, notably from pine needles. It is widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic pine-like aroma and reported therapeutic properties, including anti-inflammatory and analgesic effects. Despite its widespread use, a comprehensive public-domain repository of its pharmacokinetic and metabolic profile is notably scarce. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) of (+)-bornyl acetate. While direct quantitative pharmacokinetic data for (+)-bornyl acetate is limited, this guide extrapolates its likely metabolic fate based on studies of its primary metabolite, (+)-borneol, and related compounds. This document also details the requisite experimental protocols for a comprehensive pharmacokinetic study of (+)-bornyl acetate and presents visual diagrams of its metabolic pathway and a typical experimental workflow.

Introduction

(+)-Bornyl acetate is a naturally occurring organic compound found in a variety of plants. Its use extends from being a fragrance in personal care products to a flavoring agent in food. In the pharmaceutical realm, it is investigated for its potential therapeutic benefits. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for assessing its efficacy and safety in drug development. This guide aims to provide a detailed overview of the current knowledge on the ADME of (+)-bornyl acetate.

Pharmacokinetics

It is widely accepted that esters like bornyl acetate are rapidly hydrolyzed in the body by esterases to their corresponding alcohol and carboxylic acid. In this case, (+)-bornyl acetate is expected to be quickly converted to (+)-borneol and acetic acid. Therefore, the pharmacokinetics of (+)-borneol can serve as a surrogate to understand the systemic exposure and fate of the bornyl moiety following the administration of (+)-bornyl acetate.

A study on the comparative pharmacokinetics of borneol in mice after intravenous, intranasal, and oral administration provides valuable data.

Table 1: Pharmacokinetic Parameters of Borneol in Mice (30.0 mg/kg)

| Parameter | Intravenous | Intranasal | Oral |

| Cmax (µg/mL) | - | 15.32 ± 3.18 | 7.89 ± 1.54 |

| Tmax (min) | - | 3.00 ± 1.22 | 10.00 ± 2.24 |

| AUC (0-t) (µg/mL·min) | 632.11 ± 110.23 | 572.98 ± 98.76 | 271.75 ± 45.67 |

| Absolute Bioavailability (%) | - | 90.68 | 42.99 |

Data extracted from a study on borneol pharmacokinetics.

These data suggest that the bornyl moiety, once formed from bornyl acetate, is rapidly absorbed, particularly via the intranasal route, and has a relatively high oral bioavailability.

Metabolism

The metabolism of (+)-bornyl acetate is primarily characterized by its biotransformation into (+)-borneol. This initial hydrolysis is a critical step that dictates the subsequent metabolic pathways.

Phase I Metabolism: Hydrolysis

The primary metabolic reaction for (+)-bornyl acetate is hydrolysis, catalyzed by various esterases present in the blood and tissues, particularly the liver. This reaction cleaves the ester bond to yield (+)-borneol and acetic acid.

Phase II Metabolism: Conjugation

Following its formation, (+)-borneol undergoes Phase II metabolism, which involves conjugation reactions to increase its water solubility and facilitate its excretion. The main conjugation pathway for borneol is glucuronidation, where it is conjugated with glucuronic acid.

The metabolic pathway of bornyl acetate can be summarized as follows:

Caption: Metabolic pathway of (+)-Bornyl Acetate.

Experimental Protocols

A definitive pharmacokinetic study of (+)-bornyl acetate would require rigorous experimental protocols to ensure accurate and reproducible data. Based on methodologies for similar compounds, a typical study would involve the following steps.

Animal Model

Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Dosing and Administration

(+)-Bornyl acetate would be administered via the intended clinical route, most commonly oral gavage. Intravenous administration would also be necessary to determine absolute bioavailability. The compound would be formulated in a suitable vehicle, such as a solution in corn oil or an aqueous suspension with a surfactant.

Sample Collection

Blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing via a cannulated vessel or cardiac puncture. Plasma would be separated by centrifugation and stored at -80°C until analysis. Urine and feces would also be collected over a 24 or 48-hour period to assess excretion.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of (+)-bornyl acetate and its primary metabolite, (+)-borneol, in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

4.4.1. Sample Preparation

-

Liquid-Liquid Extraction (LLE): To a known volume of plasma, an internal standard (e.g., camphor (B46023) or another structurally similar compound) is added. The sample is then extracted with an organic solvent like ethyl acetate or hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

4.4.2. GC-MS Conditions

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

-

Oven Temperature Program: A gradient temperature program is used to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Specific ions for (+)-bornyl acetate, (+)-borneol, and the internal standard are monitored.

Pharmacokinetic Analysis

The plasma concentration-time data would be analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

Caption: A typical experimental workflow.

Discussion and Future Directions

The current body of literature suggests that (+)-bornyl acetate is likely a prodrug of (+)-borneol, undergoing rapid hydrolysis in vivo. The pharmacokinetic profile of the bornyl moiety is then governed by the ADME properties of (+)-borneol. However, this is an assumption that needs to be confirmed through dedicated pharmacokinetic studies on (+)-bornyl acetate itself.

Future research should focus on:

-

A comprehensive in vivo pharmacokinetic study of (+)-bornyl acetate in a relevant animal model to determine its Cmax, Tmax, AUC, half-life, and bioavailability.

-

Metabolite identification studies to confirm the formation of (+)-borneol and identify any other potential metabolites.

-

In vitro metabolism studies using liver microsomes and plasma to determine the enzymatic kinetics of (+)-bornyl acetate hydrolysis.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of (+)-bornyl acetate. While direct quantitative data is lacking, the available information on its primary metabolite, (+)-borneol, allows for a reasoned estimation of its in vivo behavior. The primary metabolic pathway involves rapid hydrolysis to (+)-borneol, followed by glucuronidation and excretion. The detailed experimental protocols provided herein offer a roadmap for future studies that are needed to fill the existing gaps in our knowledge of this widely used natural compound. Such studies are imperative for the rational development of (+)-bornyl acetate for pharmaceutical and other applications.

Enantioselective Synthesis of (+)-Bornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297), a chiral monoterpene ester, is a valuable compound with applications in the fragrance, food, and pharmaceutical industries. Its specific enantiomeric form is crucial for its characteristic pine-like aroma and potential biological activities. This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-bornyl acetate, with a primary focus on enzymatic kinetic resolution of racemic borneol. Detailed experimental protocols, quantitative data from key studies, and visual representations of the synthetic pathways are presented to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

Bornyl acetate possesses a bicyclic monoterpene structure and exists as two enantiomers, (+)-bornyl acetate and (-)-bornyl acetate, due to the presence of chiral centers. The distinct sensory properties of each enantiomer necessitate stereocontrolled synthetic methods to access the desired optically pure compound. While classical resolution methods exist, enzymatic catalysis, particularly employing lipases, has emerged as a highly efficient and environmentally benign strategy for achieving high enantioselectivity.

This guide will focus on the widely adopted method of kinetic resolution of (±)-borneol through enantioselective acetylation catalyzed by Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.

Synthetic Pathway: Enzymatic Kinetic Resolution

The core strategy for the enantioselective synthesis of (+)-bornyl acetate is the kinetic resolution of a racemic mixture of (±)-borneol. In this process, an enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.

The enzymatic kinetic resolution of racemic borneol can be represented by the following workflow:

Figure 1: General workflow for the enzymatic kinetic resolution of racemic borneol to produce (+)-bornyl acetate.

Key Experimental Protocols

The following protocols are based on established methodologies for the lipase-catalyzed kinetic resolution of racemic borneol.

Materials and Reagents

-

(±)-Borneol

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate (acyl donor)

-

Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Enzymatic Acetylation

-

To a solution of racemic (±)-borneol (1.0 eq) in an appropriate organic solvent, add vinyl acetate (1.0-1.5 eq).

-

Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).

-

The reaction mixture is then agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-45 °C).

-

The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached. This is crucial as proceeding beyond this point will decrease the enantiomeric excess of both the product and the remaining substrate.

-

Upon reaching the desired conversion, the enzyme is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue, a mixture of (+)-bornyl acetate and unreacted (-)-borneol, is purified by column chromatography on silica gel.

Data Presentation

The efficiency of the enantioselective synthesis is evaluated based on conversion, enantiomeric excess (e.e.) of the product and the unreacted substrate, and the enantioselectivity (E-value).

| Parameter | Description | Typical Values for CALB Resolution of Borneol |

| Conversion (%) | The percentage of the initial racemic borneol that has been converted to bornyl acetate. | ~50% (for optimal resolution) |

| e.e. of (+)-Bornyl Acetate (%) | The enantiomeric excess of the desired (+)-enantiomer in the produced bornyl acetate. | >95% |

| e.e. of (-)-Borneol (%) | The enantiomeric excess of the unreacted (-)-enantiomer of borneol. | >95% |

| Enantioselectivity (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. | High (>100) |

| Specific Rotation | The observed rotation of plane-polarized light for the purified product, a key indicator of enantiopurity. | Reported values for (+)-bornyl acetate vary. |

Note: Specific values are dependent on the precise reaction conditions (e.g., solvent, temperature, reaction time).

Signaling Pathways and Logical Relationships

The logical flow of the experimental and analytical process for determining the success of the enantioselective synthesis can be visualized as follows:

The intricate pathway of Bornyl Acetate Biosynthesis in plants: A technical guide

For immediate release

This technical guide provides an in-depth exploration of the biosynthetic pathway of bornyl acetate (B1210297) in plants, a monoterpene ester of significant interest for its aromatic properties and potential pharmaceutical applications. This document is intended for researchers, scientists and professionals in drug development, providing a comprehensive overview of the enzymatic reactions, quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pathway.

The biosynthetic route from geranyl diphosphate (B83284) to bornyl acetate

The biosynthesis of bornyl acetate begins with the ubiquitous monoterpene precursor, geranyl diphosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1][2] The transformation of GPP to bornyl acetate is a three-step enzymatic process, as detailed below.

First, Bornyl Diphosphate Synthase (BPPS) , a key enzyme in this pathway, catalyzes the cyclization of GPP to form (+)- or (-)-bornyl diphosphate (BPP), depending on the stereospecificity of the enzyme.[3][4][5] This reaction is a critical branch point in monoterpene metabolism, directing carbon flux towards the production of bornane-type monoterpenoids.[2][4]

The second step involves the dephosphorylation of BPP to borneol. Recent studies have identified a Nudix hydrolase , specifically WvNUDX24 from Wurfbainia villosa, as the enzyme responsible for the hydrolysis of BPP to bornyl phosphate (BP).[6][7] Subsequently, an endogenous phosphatase is believed to convert BP into borneol.[6][7]

Finally, Borneol Acetyltransferase (BAT) , a member of the BAHD acyltransferase superfamily, catalyzes the acetylation of borneol using acetyl-CoA as the acyl donor, yielding bornyl acetate.[8][9] The activity and substrate specificity of BAT are crucial in determining the final amount of bornyl acetate produced.[8]

Below is a diagram illustrating the biosynthetic pathway of bornyl acetate.

Quantitative data on key enzymes

The efficiency of the bornyl acetate biosynthesis pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for BPPS and BAT from different plant sources.

Table 1: Kinetic parameters of bornyl diphosphate synthase (BPPS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Blumea balsamifera (BbTPS3, (-)-BPPS) | GPP | 4.93 ± 1.38 | 1.49 | [3] |

| Cinnamomum burmannii (CbTPS1, (+)-BPPS) | GPP | 5.11 ± 1.70 | 0.01 | [4][10] |

| Salvia officinalis (SoBPPS, (+)-BPPS) | GPP | 3.0 | - | [4] |

Table 2: Substrate specificity of borneol acetyltransferase (BAT)

| Enzyme | Substrate | Relative Activity (%) | Reference |

| Wurfbainia longiligularis (WlBAT1) | (+)-Borneol | 100 | [8] |

| (-)-Borneol (B1667373) | ~80 | [8] | |

| Isoborneol | ~90 | [8] |

Note: Data for BDD/Nudix hydrolase are still emerging and detailed kinetic parameters are not yet widely available.

Detailed experimental protocols

This section provides detailed methodologies for the key experiments involved in the study of the bornyl acetate biosynthesis pathway.

Heterologous expression and purification of terpene synthases in E. coli

This protocol describes the cloning, expression, and purification of terpene synthases, such as BPPS and BAT, for in vitro characterization.

Protocol:

-

Gene Cloning: The open reading frame of the target gene is amplified from cDNA using PCR and cloned into a suitable expression vector, such as pET-32a(+).[3][4] The construct is then transformed into E. coli DH5α for plasmid amplification and sequence verification.[3]

-

Protein Expression: The verified plasmid is transformed into an expression host strain, such as E. coli BL21(DE3).[11][12] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is further incubated at a lower temperature (e.g., 16-18°C) for 12-16 hours to enhance protein solubility.[11]

-

Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. Sonication is used to lyse the cells, and the lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted, and its purity is assessed by SDS-PAGE.[3]

In vitro enzyme assays

These protocols are designed to determine the activity and kinetic parameters of the biosynthetic enzymes.

-

The assay is typically performed in a reaction mixture containing HEPES buffer (pH 7.2), MgCl₂, DTT, the purified BPPS enzyme, and GPP as the substrate.[10]

-

To facilitate the analysis of the volatile product, calf intestinal alkaline phosphatase (CIAP) is added to dephosphorylate the bornyl diphosphate product to borneol.[3][10]

-

The reaction is incubated at 30°C for a specific duration, ensuring initial velocity conditions.[10]

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard.[11]

-

For kinetic analysis, the concentration of GPP is varied, and the initial reaction rates are fitted to the Michaelis-Menten equation to determine Km and kcat.[3]

-

The reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the purified BAT enzyme, borneol, and acetyl-CoA.[8]

-

The reaction is incubated at a specific temperature for a defined period.

-

The reaction is terminated, and the product, bornyl acetate, is extracted with an organic solvent.

-

The extract is then analyzed by GC-MS to quantify the amount of bornyl acetate produced.

-

Kinetic parameters can be determined by varying the concentrations of borneol and acetyl-CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of monoterpenes

GC-MS is the standard method for the identification and quantification of volatile compounds like borneol and bornyl acetate.

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]

- 5. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 6. Nudix hydrolase WvNUDX24 is involved in borneol biosynthesis in Wurfbainia villosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization and Catalytic Activity Improvement of Borneol Acetyltransferase from Wurfbainia longiligularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-directed mutagenesis identified the key active site residues of alcohol acyltransferase PpAAT1 responsible for aroma biosynthesis in peach fruits - PMC [pmc.ncbi.nlm.nih.gov]